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Compound of Interest

Compound Name: 2-Methyl-1-phenyl-1-butanol

Cat. No.: B13818646

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenyl-1-butanol, a secondary benzylic alcohol, represents a class of organic
molecules—aryl alkyl alcohols—that are of significant interest in medicinal chemistry and drug
discovery. The incorporation of both an aromatic phenyl group and a branched alkyl chain
imparts a uniqgue combination of lipophilicity and structural complexity, making it a valuable
scaffold and synthetic intermediate. While its primary documented application lies within the
fragrance and flavor industry, its structural motifs are prevalent in a wide array of
pharmacologically active compounds.[1][2] This guide provides a comprehensive technical
overview of 2-Methyl-1-phenyl-1-butanol, including its chemical and physical properties,
synthesis, analytical methods, and toxicological profile, to support its potential application in
research and development.

Chemical and Physical Properties

2-Methyl-1-phenyl-1-butanol, with the CAS number 3968-86-3, is characterized by the
following properties:[3][4][5]
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Property Value Source
CAS Number 3968-86-3 [3]
Molecular Formula C11H160 [3]
Molecular Weight 164.24 g/mol [3]
IUPAC Name 2-methyl-1-phenylbutan-1-ol [5]
Boiling Point 233.9 °C at 760 mmHg [1]
Density 0.963 g/cm?3 [1]
LogP 2.76610 [1]
Refractive Index 1.512 [1]

Synthesis of 2-Methyl-1-phenyl-1-butanol

The most common and efficient method for the synthesis of 2-Methyl-1-phenyl-1-butanol is

through a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the

nucleophilic addition of a Grignard reagent to a carbonyl compound.[4]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary Grignard synthesis routes:
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Caption: Retrosynthetic analysis of 2-Methyl-1-phenyl-1-butanol via Grignard reaction.

Experimental Protocol: Grighard Synthesis (Route A)

This protocol details the synthesis using benzaldehyde and sec-butylmagnesium bromide.

Materials:

Magnesium turnings

¢ Anhydrous diethyl ether or THF

e 2-Bromobutane

* Benzaldehyde

¢ Saturated aqueous ammonium chloride (NH4Cl) solution
+ Anhydrous magnesium sulfate (MgSQa)

» lodine crystal (as initiator)
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Procedure:
e Preparation of the Grignard Reagent:

o In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel,
and a nitrogen inlet, place magnesium turnings.

o Add a small crystal of iodine.
o Add a small amount of a solution of 2-bromobutane in anhydrous diethyl ether to the flask.

o Once the reaction initiates (indicated by heat evolution and disappearance of the iodine
color), add the remaining 2-bromobutane solution dropwise at a rate that maintains a
gentle reflux.

o After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure
complete formation of the Grignard reagent.

o Reaction with Benzaldehyde:
o Cool the Grignard reagent solution to 0 °C using an ice bath.

o Add a solution of benzaldehyde in anhydrous diethyl ether dropwise from the dropping
funnel with vigorous stirring.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 1-2 hours.

e Work-up and Purification:

o Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of
saturated aqueous NH4Cl solution.

o Separate the ethereal layer and extract the aqueous layer with diethyl ether.

o Combine the organic layers, wash with brine, and dry over anhydrous MgSOa.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13818646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

o Filter the drying agent and remove the solvent under reduced pressure to obtain the crude

product.

o Purify the crude 2-Methyl-1-phenyl-1-butanol by vacuum distillation or flash column

chromatography.
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Caption: Workflow for the Grignard synthesis of 2-Methyl-1-phenyl-1-butanol.
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Spectroscopic Data

Characterization of 2-Methyl-1-phenyl-1-butanol relies on standard spectroscopic techniques.

o Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is available in the NIST
WebBook.[6] Key fragmentation patterns would include the loss of water, and cleavage of the
alkyl chain.

 Infrared Spectroscopy (IR): The gas-phase IR spectrum is also available from the NIST
WebBook.[5] A prominent feature is a broad absorption band in the region of 3200-3600
cm~1, characteristic of the O-H stretching vibration of the alcohol functional group.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, fully assigned
spectrum is not readily accessible, predicted *H and *3C NMR spectra can be found on
platforms like Guidechem.[1] The *H NMR spectrum would be expected to show signals for
the aromatic protons, the carbinol proton (CH-OH), and the protons of the sec-butyl group.
The 3C NMR spectrum would display distinct signals for the aromatic carbons, the carbinol
carbon, and the four carbons of the sec-butyl group.

Analytical Methods

For the quantitative analysis and quality control of 2-Methyl-1-phenyl-1-butanol, several
analytical techniques are suitable. The choice of method will depend on the sample matrix,
required sensitivity, and available instrumentation.
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Analytical Technique

Principle

Key Considerations

Gas Chromatography (GC)

Separation based on volatility
and interaction with a

stationary phase.

Excellent for volatile
compounds. Can be coupled
with a Flame lonization
Detector (FID) for
quantification or a Mass
Spectrometer (MS) for
identification and

quantification.

High-Performance Liquid
Chromatography (HPLC)

Separation based on polarity
and interaction with a

stationary phase.

Suitable for less volatile
compounds or as an
alternative to GC. Requires a
UV detector as the phenyl
group provides a

chromophore.

Quantitative NMR (gNMR)

Signal intensity is directly
proportional to the number of

nuclei.

A primary ratio method that
does not require a calibration
curve with an identical
standard, but uses a certified

internal standard.

Example GC-MS Method Development

Objective: To develop a method for the identification and quantification of 2-Methyl-1-phenyl-1-

butanol in a reaction mixture.

Protocol:

o Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.qg.,

dichloromethane or ethyl acetate). Add an internal standard (e.g., dodecane) of known

concentration.

e GC-MS Parameters:

o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
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[e]

Injector Temperature: 250 °C.

o

Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher
temperature (e.g., 280 °C) to ensure elution of all components.

Carrier Gas: Helium at a constant flow rate.

o

[¢]

MS Detector: Operate in full scan mode for initial identification and then in selected ion
monitoring (SIM) mode for enhanced sensitivity in quantification.

o Data Analysis:

o lIdentify the peak for 2-Methyl-1-phenyl-1-butanol by its retention time and mass
spectrum.

o Generate a calibration curve by plotting the ratio of the peak area of the analyte to the
peak area of the internal standard against the concentration of the analyte for a series of
standards.

o Quantify the analyte in the sample using this calibration curve.

Pharmacology and Toxicology

Specific pharmacological studies on 2-Methyl-1-phenyl-1-butanol are not widely reported in
the scientific literature. However, as a member of the aryl alkyl alcohol class, its potential
biological activities and toxicological profile can be inferred from related compounds.[2]

Metabolic Pathways

Aryl alkyl alcohols undergo phase | and phase Il metabolism.[7]

o Phase | Metabolism: The alkyl portion of the molecule is susceptible to oxidation by
cytochrome P450 enzymes, leading to the formation of more polar hydroxylated metabolites.
The benzylic position is also a potential site of oxidation.

¢ Phase Il Metabolism: The hydroxyl group of the parent compound and any phase |
metabolites can be conjugated with glucuronic acid to form water-soluble glucuronides,
which are then excreted.
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Caption: Generalized metabolic pathway for aryl alkyl alcohols.

Toxicological Profile

The aryl alkyl alcohol class of compounds generally exhibits low acute oral and dermal toxicity.
[2] They are not typically found to be mutagenic or carcinogenic.[2] At high concentrations, they
can be skin and eye irritants.[8] The primary concern for some members of this class is skin
sensitization, though this is not a universal property for all aryl alkyl alcohols.[2] Given the lack
of specific data for 2-Methyl-1-phenyl-1-butanol, appropriate safety precautions for a
laboratory chemical should be observed, including the use of personal protective equipment.

Applications and Future Perspectives

While currently utilized in the fragrance industry, the structure of 2-Methyl-1-phenyl-1-butanol
holds potential for broader applications in drug discovery and development.[1] The aryl alkyl
alcohol motif is a key pharmacophore in many centrally acting drugs. The specific
stereochemistry and branching of the alkyl group can significantly influence receptor binding
and pharmacokinetic properties.

Future research could explore:

o Derivatization: The hydroxyl group provides a convenient handle for further chemical
modification to generate libraries of related compounds for biological screening.

o Asymmetric Synthesis: The chiral center at the carbinol carbon offers the opportunity for
stereoselective synthesis of the (R) and (S) enantiomers, which may exhibit different
pharmacological activities.
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» Biological Screening: Evaluation of 2-Methyl-1-phenyl-1-butanol and its derivatives in a
range of biological assays could uncover novel therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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